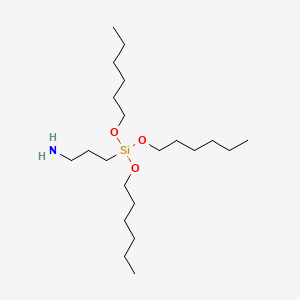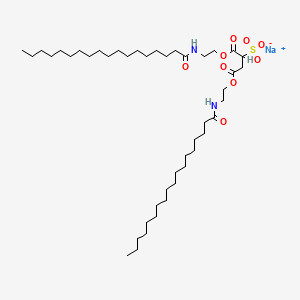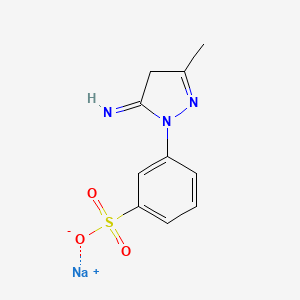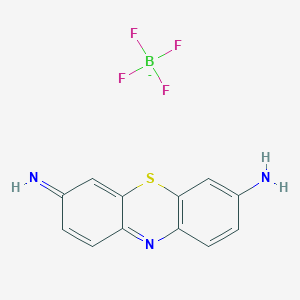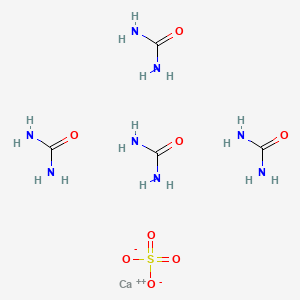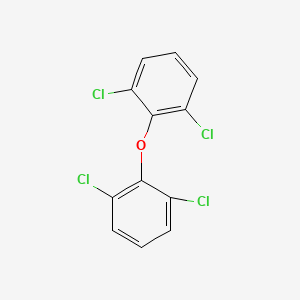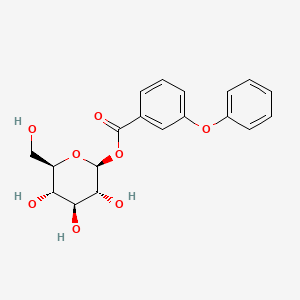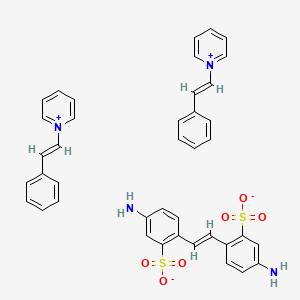
Bis(1-styrylpyridinium) 4,4'-diamino-2,2'-stilbene-2,2'-disulphonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(1-styrylpyridinium) 4,4’-diamino-2,2’-stilbene-2,2’-disulphonate is a complex organic compound with the molecular formula C14H12N2O6S2.2C13H12N.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(1-styrylpyridinium) 4,4’-diamino-2,2’-stilbene-2,2’-disulphonate typically involves the reaction of 4,4’-diamino-2,2’-stilbene-2,2’-disulfonic acid with styrylpyridinium salts under controlled conditions. The reaction is carried out in an aqueous medium, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the quality and consistency of the final product.
化学反应分析
Types of Reactions
Bis(1-styrylpyridinium) 4,4’-diamino-2,2’-stilbene-2,2’-disulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as halides and amines are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives.
科学研究应用
Bis(1-styrylpyridinium) 4,4’-diamino-2,2’-stilbene-2,2’-disulphonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a fluorescent probe.
Biology: Employed in the study of cellular processes and as a marker in fluorescence microscopy.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of dyes and optical brighteners
作用机制
The mechanism of action of Bis(1-styrylpyridinium) 4,4’-diamino-2,2’-stilbene-2,2’-disulphonate involves its interaction with specific molecular targets and pathways. The compound can bind to cellular proteins and alter their function, leading to various biological effects. It is also known to interact with nucleic acids, affecting gene expression and cellular processes.
相似化合物的比较
Similar Compounds
4,4’-Diamino-2,2’-stilbenedisulfonic acid: A related compound used in the synthesis of dyes and optical brighteners.
Disodium 4,4’-diaminostilbene-2,2’-disulphonate: Another similar compound with applications in fluorescence studies
Uniqueness
Bis(1-styrylpyridinium) 4,4’-diamino-2,2’-stilbene-2,2’-disulphonate is unique due to its dual functionality as both a fluorescent probe and a reactive intermediate in organic synthesis. Its structural properties allow for versatile applications in various scientific fields.
属性
CAS 编号 |
26489-56-5 |
|---|---|
分子式 |
C40H36N4O6S2 |
分子量 |
732.9 g/mol |
IUPAC 名称 |
5-amino-2-[(E)-2-(4-amino-2-sulfonatophenyl)ethenyl]benzenesulfonate;1-[(E)-2-phenylethenyl]pyridin-1-ium |
InChI |
InChI=1S/C14H14N2O6S2.2C13H12N/c15-11-5-3-9(13(7-11)23(17,18)19)1-2-10-4-6-12(16)8-14(10)24(20,21)22;2*1-3-7-13(8-4-1)9-12-14-10-5-2-6-11-14/h1-8H,15-16H2,(H,17,18,19)(H,20,21,22);2*1-12H/q;2*+1/p-2/b2-1+;2*12-9+ |
InChI 键 |
XDSKDHWBQNEWSS-NKJQSFPISA-L |
手性 SMILES |
C1=CC=C(C=C1)/C=C/[N+]2=CC=CC=C2.C1=CC=C(C=C1)/C=C/[N+]2=CC=CC=C2.C1=CC(=C(C=C1N)S(=O)(=O)[O-])/C=C/C2=C(C=C(C=C2)N)S(=O)(=O)[O-] |
规范 SMILES |
C1=CC=C(C=C1)C=C[N+]2=CC=CC=C2.C1=CC=C(C=C1)C=C[N+]2=CC=CC=C2.C1=CC(=C(C=C1N)S(=O)(=O)[O-])C=CC2=C(C=C(C=C2)N)S(=O)(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-chloro-2-(4-chlorophenyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine](/img/structure/B12674503.png)
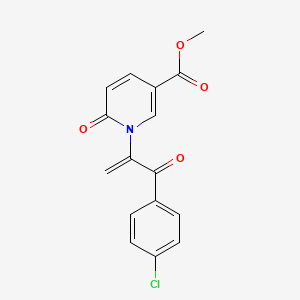
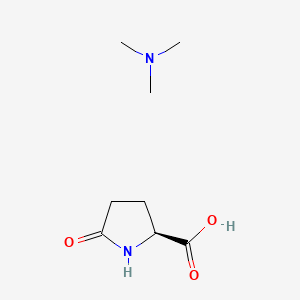

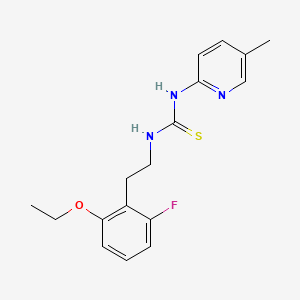
![1,1'-[m-Phenylenebis(methyleneimino)]bis[3-phenoxypropan-2-ol]](/img/structure/B12674548.png)
